4-Amino-N-methylphthalimide

Description

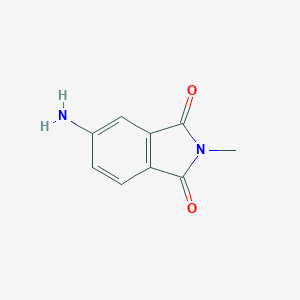

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-methylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-11-8(12)6-3-2-5(10)4-7(6)9(11)13/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMEBUNSLFRQSEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352452 | |

| Record name | 4-Amino-N-methylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2307-00-8 | |

| Record name | 4-Amino-N-methylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 5-amino-2-methyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-N-methylphthalimide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for 4-Amino-N-methylphthalimide (4AMP). This compound is a significant intermediate in organic synthesis and has garnered attention for its solvatochromic properties and potential therapeutic applications.

Chemical and Physical Properties

4-Amino-N-methylphthalimide is a white crystalline solid at room temperature.[1] Its key physicochemical properties are summarized in the table below, providing a quantitative look at its characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈N₂O₂ | [1][2] |

| Molecular Weight | 176.17 g/mol | [2][3] |

| Melting Point | 246-248 °C | [1][3][4] |

| Boiling Point | 368.3 °C (Predicted) | [1][4] |

| Density | 1.411 g/cm³ (Predicted) | [1][4] |

| pKa | -0.27 (Predicted) | [1][4] |

| Flash Point | 176.566 °C | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |

| Appearance | White crystalline solid | [1] |

| Storage Conditions | Keep in a dark place, sealed in a dry environment at room temperature. | [1][4] |

Structural Information

The structural identity of 4-Amino-N-methylphthalimide is well-defined by various chemical identifiers and notations. These are crucial for accurate database searching and computational modeling.

| Identifier | Value | Source(s) |

| CAS Number | 2307-00-8 | [2][3] |

| SMILES String | CN1C(=O)c2ccc(N)cc2C1=O | |

| InChI | 1S/C9H8N2O2/c1-11-8(12)6-3-2-5(10)4-7(6)9(11)13/h2-4H,10H2,1H3 | |

| InChI Key | KMEBUNSLFRQSEM-UHFFFAOYSA-N |

Spectroscopic and Structural Analysis

The molecular structure of 4-Amino-N-methylphthalimide has been investigated using various spectroscopic techniques and computational methods.[6]

-

FT-IR and FT-Raman: Experimental Fourier-transform infrared (FT-IR) and FT-Raman spectra have been shown to correlate well with theoretical vibrational frequencies calculated using density functional theory (DFT).[6] Key vibrational modes include those associated with the amino and methyl groups, such as NH₂ rocking and CH₃ stretching and bending.[6]

-

UV-Vis Spectroscopy: The ultraviolet-visible spectra of 4-Amino-N-methylphthalimide have been studied, with analyses indicating π→π* transitions within the molecule.[7]

-

X-ray Diffraction (XRD): Structural parameters obtained from experimental powder XRD and reported single-crystal XRD show excellent agreement with geometries optimized using DFT methods.[6] The addition of the amino and N-methyl substituents does not significantly distort the core phthalimide ring structure.[6]

Experimental Protocols

Synthesis of 4-Amino-N-methylphthalimide

A common synthetic route to 4-Amino-N-methylphthalimide involves a two-step process starting from phthalic anhydride.

-

Formation of N-methylphthalimide: Phthalic anhydride is reacted with aqueous methylamine.[10] Optimal conditions for this reaction have been reported as a 1:2 molar ratio of phthalic anhydride to methylamine, a reaction temperature of 150°C, and a reaction time of 4 hours, resulting in a yield of 85.5%.[10]

-

Nitration and Reduction: The resulting N-methylphthalimide is then nitrated using a mixture of sulfuric and nitric acids to produce 4-nitro-N-methylphthalimide.[11] This intermediate is subsequently reduced to afford the final product, 4-Amino-N-methylphthalimide.

Characterization Techniques

The identity and purity of synthesized 4-Amino-N-methylphthalimide are typically confirmed using a suite of analytical methods:

-

Gas Chromatography/Mass Spectrometry (GC/MS): To determine the molecular weight and fragmentation pattern.[8]

-

Fourier Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the arrangement of protons and carbons.[8]

Visualizations

Caption: Synthesis workflow for 4-Amino-N-methylphthalimide.

Caption: Logical relationships of 4-Amino-N-methylphthalimide.

Applications and Relevance in Drug Development

4-Amino-N-methylphthalimide serves as a valuable building block in various fields:

-

Chemical Research: It is utilized as a research compound for studying its solvatochromic properties and charge-transfer transients.[4]

-

Analytical Chemistry: Its fluorescent nature makes it suitable as a probe for detecting and analyzing different substances.[4]

-

Pharmaceutical Industry: It is an important intermediate in the synthesis of pharmaceutical compounds.[4] Specifically, it has been investigated for its potential as an anti-breast cancer agent, showing potent activity against cell lines such as MCF-7 and MDA-MB-231.[6] Molecular docking studies suggest a strong binding affinity towards the PI3Kα catalytic subunit.[6]

-

Materials Science: The compound is used in the development of advanced materials with specific optical and electronic properties, such as sensors and optoelectronic devices.[4]

References

- 1. chembk.com [chembk.com]

- 2. scbt.com [scbt.com]

- 3. 4-amino-N-methylphthalimide | 2307-00-8 [chemnet.com]

- 4. Cas 2307-00-8,4-AMINO-N-METHYLPHTHALIMIDE | lookchem [lookchem.com]

- 5. 4-Amino-N-methylphthalimide | CAS:2307-00-8 | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. dea.gov [dea.gov]

- 9. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of N-Methylphthalimide and its derivatives_Chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

4-Amino-N-methylphthalimide synthesis from phthalic anhydride

An in-depth technical guide on the synthesis of 4-Amino-N-methylphthalimide from phthalic anhydride, designed for researchers, scientists, and drug development professionals.

Introduction

4-Amino-N-methylphthalimide is a crucial chemical intermediate widely utilized in the synthesis of fluorescent probes, dyes, and various pharmaceutical agents. Its rigid, planar phthalimide core, combined with the reactive amino group, makes it a valuable scaffold in medicinal chemistry and materials science. This document provides a comprehensive technical overview of a common and effective synthetic route starting from phthalic anhydride. The synthesis is a well-established three-step process involving imidation, nitration, and subsequent reduction. Each step is detailed with experimental protocols, quantitative data, and process visualizations to facilitate replication and optimization in a laboratory setting.

Overall Synthesis Workflow

The synthesis of 4-Amino-N-methylphthalimide from phthalic anhydride proceeds through three primary stages. The workflow begins with the formation of an imide ring, followed by the introduction of a nitro group onto the aromatic ring, and concludes with the reduction of this nitro group to the target primary amine.

Caption: Overall workflow for the synthesis of 4-Amino-N-methylphthalimide.

Experimental Protocols

The following sections provide detailed methodologies for each key transformation in the synthesis pathway.

Step 1: Synthesis of N-Methylphthalimide (Imidation)

This initial step involves the reaction of phthalic anhydride with a methylamine source to form the corresponding N-substituted imide.

Protocol:

-

Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: Phthalic anhydride is charged into the flask. A suitable solvent, such as toluene, can be used.[1] Alternatively, the reaction can be performed under solvent-free conditions.[2]

-

Reaction Initiation: An aqueous solution of methylamine is added to the flask. A molar excess of methylamine is typically used (e.g., a phthalic anhydride to methylamine molar ratio of 1:1.3 or 1:2).[1][3]

-

Heating: The reaction mixture is heated to reflux. Reaction temperatures can range from 130°C to 300°C, with a typical duration of 4 to 5 hours.[1][2][3]

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled. If performed in a solvent, the solvent is removed. The resulting crude product is then treated with a water-soluble solvent, causing the N-methylphthalimide to precipitate as a white crystalline solid.[2]

-

Purification: The solid product is collected by filtration, washed, and dried to yield pure N-methylphthalimide.[2]

Step 2: Synthesis of 4-Nitro-N-methylphthalimide (Nitration)

The intermediate N-methylphthalimide undergoes electrophilic aromatic substitution to introduce a nitro group, primarily at the 4-position of the phthalimide ring.

Protocol:

-

Preparation of Nitrating Mixture: A mixed acid solution is prepared by carefully adding concentrated sulfuric acid to fuming nitric acid while cooling in an ice bath to maintain a temperature between 10-15°C.[4]

-

Apparatus Setup: A three-necked flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

-

Substrate Dissolution: N-methylphthalimide is dissolved in concentrated sulfuric acid and methylene chloride as a co-solvent. The solution is cooled to a temperature between 0°C and 5°C.[5][6]

-

Nitrating Agent Addition: The pre-cooled mixed acid is added dropwise to the stirred N-methylphthalimide solution, ensuring the reaction temperature is maintained.[1][4]

-

Reaction: After the addition is complete, the mixture is stirred for an additional 1 to 4 hours. The reaction can be run at a low temperature (0-5°C) or gently heated to 40-60°C to drive the reaction to completion.[1][5][6]

-

Work-up and Extraction: The reaction mixture is cooled and poured into water. The nitrated product is then extracted using a solvent such as methylene chloride.[5][6]

-

Isolation and Purification: The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure to yield the crude product. The final product, 4-nitro-N-methylphthalimide, can be further purified by recrystallization.[5]

Step 3: Synthesis of 4-Amino-N-methylphthalimide (Reduction)

The final step is the reduction of the nitro group on the 4-nitro-N-methylphthalimide intermediate to form the desired amino group. Catalytic hydrogenation is a common and efficient method.

Protocol:

-

Apparatus Setup: A high-pressure hydrogenation vessel (autoclave) is used.

-

Charging the Vessel: 4-Nitro-N-methylphthalimide is dissolved in a suitable solvent, such as ethanol or dimethylformamide, and added to the vessel.[7][8]

-

Catalyst Addition: A hydrogenation catalyst, typically Raney nickel or palladium on carbon (Pd/C), is carefully added to the solution.[7][8]

-

Hydrogenation: The vessel is sealed and purged with hydrogen gas. The reaction is then carried out under hydrogen pressure (e.g., 40-1500 psi) and at a controlled temperature (e.g., 40-100°C).[7][8] The reaction is monitored until hydrogen uptake ceases.

-

Catalyst Removal: After the reaction is complete, the vessel is cooled and depressurized. The reaction mixture is filtered while hot to remove the catalyst.[8]

-

Isolation and Purification: The solvent is removed from the filtrate under reduced pressure. Water is added to the residue to precipitate the product. The resulting solid, 4-Amino-N-methylphthalimide, is isolated by filtration, washed, and dried.[8]

Reaction Scheme

The chemical transformations involved in the synthesis are illustrated below, showing the progression from the starting material to the final product with key reagents for each step.

Caption: Chemical reaction scheme for the three-step synthesis.

Quantitative Data Summary

The following table summarizes the quantitative data, including reaction conditions and reported yields, for each step of the synthesis as cited in the literature. This allows for easy comparison of different reported methodologies.

| Step | Reaction | Reactants | Key Reagents/Conditions | Temperature | Time | Yield | Citation(s) |

| 1 | Imidation | Phthalic Anhydride, Methylamine | Molar Ratio (PA:MA) = 1:1.3, Toluene | Reflux | 5 hr | 94% | [1] |

| Phthalic Anhydride, Methylamine | Molar Ratio (PA:MA) = 1:2 | 150°C | 4 hr | 85.5% | [3] | ||

| 2 | Nitration | N-Methylphthalimide | H₂SO₄/HNO₃ (3:1) | 55-60°C | 4 hr | 81% | [1] |

| N-Methylphthalimide | H₂SO₄, HNO₃, CH₂Cl₂ | 41°C | 1 hr | 90% | [5][6] | ||

| N-Methylphthalimide | Fuming HNO₃, H₂SO₄ | 10-15°C | 3-4 hr | 96.6% | [4] | ||

| 3 | Reduction | 4-Nitro-N-methylphthalimide | Raney Nickel, H₂ | 100°C | - | - | [7] |

| 4-Nitrophthalimide | Raney Nickel, H₂, DMF | 40-50°C | - | 97% | [8] | ||

| 4-Nitrophthalimide | 5% Pd/C, H₂, DMF | 40-50°C | - | 95% | [8] |

*Note: Yield data for the reduction of the N-methylated compound is not explicitly detailed in the provided search results. The cited yields are for the closely related reduction of 4-nitrophthalimide to 4-aminophthalimide and serve as a valuable reference.

Conclusion

The synthesis of 4-Amino-N-methylphthalimide from phthalic anhydride is a robust and high-yielding three-step process. By carefully controlling reaction parameters such as temperature, stoichiometry, and reaction time, high purity product can be consistently obtained. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize this important intermediate for applications in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. CN1733726A - N-methylphthalimide preparation process - Google Patents [patents.google.com]

- 3. Synthesis of N-Methylphthalimide and its derivatives_Chemicalbook [chemicalbook.com]

- 4. CN104086476A - Preparation method for N-methyl-4-nitrophthalimide - Google Patents [patents.google.com]

- 5. US4005102A - Process for making 4-nitro-n-methylphthalimide - Google Patents [patents.google.com]

- 6. DE2522818C2 - Process for the preparation of 4-nitro-N-methylphthalimide - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. WO2004043919A1 - A process for the preparation of 3-and 4-aminophthalimide. - Google Patents [patents.google.com]

Spectroscopic and Mechanistic Insights into 4-Amino-N-methylphthalimide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic properties of 4-Amino-N-methylphthalimide, a compound of interest in drug development due to its potential as an anti-cancer agent. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its spectral characteristics and relevant biological context.

Spectroscopic Data

The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for 4-Amino-N-methylphthalimide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted NMR Spectroscopic Data for 4-Amino-N-methylphthalimide

| Spectrum | Predicted Chemical Shift Range (ppm) |

| ¹H NMR | 1.55 - 8.95[1] |

| ¹³C NMR | 127.04 - 193.09[1] |

Note: These are predicted values and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

The FT-IR spectrum of 4-Amino-N-methylphthalimide exhibits characteristic absorption bands corresponding to its functional groups.

Table 2: Experimental FT-IR Spectroscopic Data for 4-Amino-N-methylphthalimide

| Wavenumber (cm⁻¹) | Assignment |

| 3000, 2970, 2941, 2926 | C-H (methyl) stretching |

| 1455-1442 | C-H (methyl) bending |

| ~1000 | N-H (amino) rocking |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of 4-Amino-N-methylphthalimide has been experimentally determined.

Table 3: Experimental UV-Vis Spectroscopic Data for 4-Amino-N-methylphthalimide

| Wavelength (λmax, nm) |

| 253.86 |

| 415.95 |

Experimental Protocols

The following protocols are based on methodologies reported in the literature for the spectroscopic analysis of 4-Amino-N-methylphthalimide.

NMR Spectroscopy (General Protocol)

A general procedure for obtaining NMR spectra is as follows:

References

An In-depth Technical Guide on the Solubility of 4-Amino-N-methylphthalimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-Amino-N-methylphthalimide, a solvatochromic fluorescent dye with applications in chemical research, analytical chemistry, and as an intermediate in the pharmaceutical and material science sectors.[1][2] Due to a notable absence of specific quantitative solubility data in published literature, this document provides crucial qualitative solubility information for the target compound. To offer a quantitative perspective, this guide presents solubility data for the structurally similar parent compound, 4-aminophthalimide. Furthermore, a detailed, standardized experimental protocol for determining the solubility of solid organic compounds is provided, which can be directly applied to 4-Amino-N-methylphthalimide.

Introduction to 4-Amino-N-methylphthalimide

4-Amino-N-methylphthalimide (4AMP) is an organic compound featuring a phthalimide core structure with an amino group at the 4-position and a methyl group attached to the imide nitrogen.[1] Its chemical structure gives rise to solvatochromic properties, meaning its fluorescence is sensitive to the solvent environment, making it a valuable fluorescent probe.[2] It is typically a white to yellow crystalline solid with a melting point in the range of 246-248°C.[1][2][3]

Key Physicochemical Properties:

-

Appearance: Crystalline solid[1]

Solubility Profile of 4-Amino-N-methylphthalimide

Qualitative Solubility Data

Table 1: Qualitative Solubility of 4-Amino-N-methylphthalimide

| Solvent | Solubility Description |

| Chloroform | Soluble[4] |

| Dichloromethane | Soluble[4] |

| Ethyl Acetate | Soluble[4] |

| Dimethyl Sulfoxide (DMSO) | Soluble[4] |

| Acetone | Soluble[4] |

This qualitative data suggests that 4-Amino-N-methylphthalimide is soluble in a range of polar aprotic and halogenated solvents.

Quantitative Solubility Data of a Structurally Related Compound: 4-Aminophthalimide

To provide a quantitative reference, this section details the solubility of 4-aminophthalimide, the parent compound without the N-methyl group. The presence of the imide proton (N-H) in 4-aminophthalimide allows for hydrogen bonding that can influence its solubility profile compared to the N-methylated derivative. However, this data serves as a valuable baseline for estimating solubility behavior.

Studies on the related compound, 3- and 4-nitrophthalimide (a precursor to 4-aminophthalimide), show it has poor solubility in common alcohols like methanol and ethanol, and esters like ethyl acetate.[5] However, it exhibits good solubility in solvents like dimethylformamide (DMF), dimethylacetamide, and N-methyl-2-pyrrolidone, especially when combined with alcoholic solvents.[5] Following hydrogenation to produce 4-aminophthalimide, the product is often isolated by suspending the reaction residue in water, where it is insoluble, allowing for collection via filtration.[5]

The low solubility of N-aminophthalimide derivatives in common solvents has been noted as a challenge for characterization techniques like ¹³C-NMR.[6]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the isothermal equilibrium method, a standard and reliable technique for determining the solubility of a solid compound in a liquid solvent at atmospheric pressure.[7]

Principle

A supersaturated solution of the solute (4-Amino-N-methylphthalimide) in the chosen solvent is prepared and agitated at a constant temperature for a sufficient duration to ensure solid-liquid equilibrium is reached. The concentration of the solute in the saturated liquid phase is then determined analytically.

Materials and Apparatus

-

4-Amino-N-methylphthalimide (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatic water bath or incubator with precise temperature control (±0.1°C)

-

Glass vials or flasks with airtight seals

-

Magnetic stirrer and stir bars or a mechanical shaker

-

Syringe filters (e.g., 0.45 µm PTFE) to separate solid from the solution

-

Analytical balance (±0.0001 g)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

-

Volumetric flasks and pipettes

Procedure

-

Preparation: Add an excess amount of solid 4-Amino-N-methylphthalimide to a known volume or mass of the selected solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.[8]

-

Equilibration: Place the vial in the thermostatic bath set to the desired temperature. Agitate the mixture vigorously using a magnetic stirrer or shaker. This ensures intimate contact between the solid and liquid phases to accelerate equilibration.[7] The system should be left to equilibrate for several hours (typically 12-24 hours) to ensure the solution is fully saturated.

-

Phase Separation: Once equilibrium is reached, stop the agitation and allow the excess solid to settle for at least 1-2 hours while maintaining the constant temperature.[7]

-

Sampling: Carefully withdraw a sample of the clear, supernatant liquid using a pre-heated syringe to prevent premature crystallization. Immediately filter the sample through a syringe filter into a pre-weighed, tared container.[7]

-

Analysis: Accurately weigh the collected filtrate. Dilute the sample with a known volume of a suitable solvent to a concentration within the linear range of the analytical instrument (e.g., HPLC or UV-Vis).

-

Quantification: Determine the concentration of 4-Amino-N-methylphthalimide in the diluted sample by comparing its analytical response to a pre-established calibration curve.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mg/L, or mole fraction.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps of the isothermal equilibrium method for determining solubility.

Caption: Workflow for Isothermal Equilibrium Solubility Measurement.

Conclusion

While quantitative solubility data for 4-Amino-N-methylphthalimide remains elusive in current literature, qualitative evidence confirms its solubility in key organic solvents like DMSO, acetone, and various chlorinated solvents. For researchers requiring precise solubility values for applications such as crystallization, formulation, or reaction optimization, direct experimental determination is necessary. The provided isothermal equilibrium protocol offers a robust and standardized framework for obtaining this critical data. The solubility information of the parent compound, 4-aminophthalimide, can serve as a useful, albeit approximate, guide for solvent selection.

References

- 1. chembk.com [chembk.com]

- 2. Cas 2307-00-8,4-AMINO-N-METHYLPHTHALIMIDE | lookchem [lookchem.com]

- 3. 4-Amino-n-methylphthalimide | CAS#:2257-85-4 | Chemsrc [chemsrc.com]

- 4. 4-Amino-N-methylphthalimide | CAS:2307-00-8 | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. WO2004043919A1 - A process for the preparation of 3-and 4-aminophthalimide. - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. quora.com [quora.com]

An In-depth Technical Guide to 4-Amino-N-methylphthalimide (CAS 2307-00-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-N-methylphthalimide is a versatile fluorescent molecule with significant applications in chemical and biological research. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and use as a solvatochromic fluorescent probe, and an exploration of the potential biological activities of phthalimide derivatives. Particular focus is given to its utility as an environmentally sensitive dye for studying molecular interactions and cellular environments.

Core Properties and Data

4-Amino-N-methylphthalimide, also known as 5-amino-2-methylisoindoline-1,3-dione, is a stable, crystalline solid at room temperature.[1] Its core structure consists of a phthalimide ring system with an amino group at the 4-position and a methyl group attached to the nitrogen of the imide. This structure imparts the molecule with its characteristic fluorescent and solvatochromic properties.

Physicochemical Data

A summary of the key physicochemical properties of 4-Amino-N-methylphthalimide is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 2307-00-8 | [1][2] |

| Molecular Formula | C₉H₈N₂O₂ | [1] |

| Molecular Weight | 176.17 g/mol | [1] |

| Appearance | Light yellow to amber to dark green powder/crystal | [3] |

| Melting Point | 246-248 °C (lit.) | [1] |

| Boiling Point | 368.3 ± 25.0 °C (Predicted) | [1] |

| Density | 1.411 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | -0.27 ± 0.20 (Predicted) | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |

| Storage | Keep in a dark place, sealed in dry, at room temperature. | [1] |

Safety and Handling

4-Amino-N-methylphthalimide is classified as an irritant.[1] Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves and safety glasses.[1] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] It is irritating to the eyes, respiratory system, and skin.[1]

Synthesis of 4-Amino-N-methylphthalimide

The synthesis of 4-Amino-N-methylphthalimide can be achieved through a multi-step process starting from 4-nitrophthalic anhydride. The general workflow involves the formation of N-methyl-4-nitrophthalimide followed by the reduction of the nitro group to an amino group.

Experimental Protocol: Synthesis from 4-Nitrophthalic Anhydride

This protocol outlines a common method for the laboratory-scale synthesis of 4-Amino-N-methylphthalimide.

Step 1: Synthesis of N-Methyl-4-nitrophthalimide [3][5]

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophthalic anhydride in a suitable solvent such as glacial acetic acid or toluene.

-

Add an equimolar amount of aqueous methylamine solution dropwise to the stirred solution.

-

Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product, N-methyl-4-nitrophthalimide, will precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol or water.

-

The crude product can be purified by recrystallization from ethanol to yield a crystalline solid.

Step 2: Reduction of N-Methyl-4-nitrophthalimide to 4-Amino-N-methylphthalimide [6]

-

Dissolve the synthesized N-methyl-4-nitrophthalimide in a mixture of methanol and dichloromethane.

-

Add a catalytic amount of palladium on carbon (10% Pd/C) to the solution.

-

Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.

-

The reaction is typically complete within 24 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, filter the mixture through a pad of celite to remove the palladium catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 4-Amino-N-methylphthalimide.

-

Purify the product by column chromatography on silica gel using a mixture of dichloromethane and ethyl acetate as the eluent.

Application as a Solvatochromic Fluorescent Probe

4-Amino-N-methylphthalimide exhibits solvatochromism, meaning its absorption and emission spectra are sensitive to the polarity of the solvent.[7][8] This property makes it a valuable tool for probing the local environment in various chemical and biological systems.

Experimental Protocol: Solvatochromism Study

This protocol outlines the steps to characterize the solvatochromic properties of 4-Amino-N-methylphthalimide.

Materials:

-

4-Amino-N-methylphthalimide

-

A series of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, water)

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 4-Amino-N-methylphthalimide (e.g., 1 mM) in a non-polar solvent where it is readily soluble, such as dichloromethane.

-

Working Solution Preparation: For each solvent to be tested, prepare a dilute working solution (e.g., 1-10 µM) from the stock solution. The final concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

UV-Vis Absorption Spectra: Record the UV-Vis absorption spectrum for the dye in each solvent to determine the wavelength of maximum absorption (λ_max_abs).

-

Fluorescence Emission Spectra:

-

Set the excitation wavelength of the spectrofluorometer to the λ_max_abs determined for each solvent.

-

Record the fluorescence emission spectrum for the dye in each solvent, noting the wavelength of maximum emission (λ_max_em).

-

-

Data Analysis:

-

Plot the λ_max_abs and λ_max_em as a function of a solvent polarity scale (e.g., Reichardt's E_T_(30) or Lippert-Mataga polarity function).

-

A correlation between the spectral shifts and solvent polarity confirms the solvatochromic nature of the dye.

-

Biological and Pharmacological Context

While specific biological signaling pathways for 4-Amino-N-methylphthalimide are not extensively documented, the broader class of phthalimide derivatives has been shown to possess a range of biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects.[9][10][11] These activities often stem from the modulation of key signaling pathways.

Potential Signaling Pathway Modulation by Phthalimide Derivatives

Phthalimide-containing compounds have been reported to inhibit several signaling pathways implicated in disease, including:

-

NF-κB Signaling: Some phthalimide derivatives can inhibit the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation and cell survival.[4][12] Inhibition of this pathway can lead to anti-inflammatory and pro-apoptotic effects.

-

TGF-β Signaling: Phthalimide derivatives have been investigated as inhibitors of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a complex role in cancer progression.[2][13]

-

VEGFR Signaling: Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) signaling, crucial for angiogenesis (the formation of new blood vessels), is another mechanism by which some phthalimide derivatives exert their anticancer effects.[9]

The potential for 4-Amino-N-methylphthalimide to modulate these or other pathways warrants further investigation, particularly given its utility as a fluorescent probe that could be used to visualize and study these processes within cells.

References

- 1. Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scribd.com [scribd.com]

- 4. Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of N-Methylphthalimide and its derivatives_Chemicalbook [chemicalbook.com]

- 6. scispace.com [scispace.com]

- 7. publications.iupac.org [publications.iupac.org]

- 8. Quadrupolar solvatochromism: 4-amino-phthalimide in toluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Design of molecular hybrids of phthalimide-triazole agents with potent selective MCF-7/HepG2 cytotoxicity: Synthesis, EGFR inhibitory effect, and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Small-molecule modulators of the NF-kappaB pathway newly identified by a translocation-based cellular assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Photophysical Properties of 4-Amino-N-methylphthalimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-N-methylphthalimide (4ANMP) is a fluorescent molecule renowned for its pronounced solvatochromic properties.[1] This characteristic, where the molecule's absorption and emission spectra are sensitive to the polarity of its local environment, makes it a valuable tool in various scientific domains.[2] As a fluorescent probe, its photophysical behavior can provide insights into the microenvironment of complex systems such as proteins and membranes, making it particularly relevant for drug development and biological imaging.

The core structure, a phthalimide ring substituted with an electron-donating amino group, gives rise to a significant intramolecular charge transfer (ICT) character in its excited state.[3] This ICT is the primary origin of its environmental sensitivity. Upon excitation, there is a redistribution of electron density, leading to a larger dipole moment in the excited state compared to the ground state. Polar solvents stabilize this excited state more effectively than the ground state, resulting in a red-shift (bathochromic shift) of the fluorescence emission.[3] This guide provides a comprehensive overview of the key photophysical properties of 4-Amino-N-methylphthalimide, detailed experimental protocols for their measurement, and logical workflows to aid in research applications.

Core Photophysical Properties

The photophysical behavior of 4-Amino-N-methylphthalimide is dictated by its electronic structure and its interaction with the surrounding solvent molecules. The key parameters that define its characteristics are the absorption and emission wavelengths, Stokes shift, fluorescence quantum yield, and fluorescence lifetime.

Solvatochromism: The Effect of Solvent Polarity

The most prominent feature of 4ANMP is its positive solvatochromism, where the emission maximum shifts to longer wavelengths (red-shift) as the polarity of the solvent increases.[4] This is accompanied by a significant decrease in fluorescence quantum yield in polar protic solvents.[3] This phenomenon occurs because polar solvents stabilize the more polar excited state, thus lowering its energy level and resulting in a lower energy (longer wavelength) emission. The non-radiative decay pathways also become more efficient in polar protic media, leading to a reduction in fluorescence intensity.[3]

Quantitative Photophysical Data

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Quantum Yield (Φf) |

| Ethyl Acetate | ~380 | 460-463 | ~4500 | 0.64-0.73 |

| Acetone | ~380 | 490 | ~5800 | 0.64-0.73 |

| Acetonitrile | ~380 | 505 | ~6400 | 0.64-0.73 |

| DMSO | ~380 | 525 | ~7100 | 0.64-0.73 |

| Ethanol | ~380 | 530 | ~7300 | ~0.20 |

| Methanol | ~380 | 540 | ~7600 | ~0.10 |

| Water | ~380 | 561-568 | ~8300 | 0.04-0.05 |

Note: Data is based on a 4-aminophthalimide derivative and should be considered representative. Stokes shift is calculated from representative absorption and emission maxima.

Visualizing Photophysical Processes

To better understand the concepts and workflows discussed, the following diagrams are provided.

Caption: Energy level diagram illustrating the effect of solvent polarity.

Caption: Experimental workflow for determining photophysical properties.

Experimental Protocols

Accurate determination of photophysical parameters is crucial. The following sections provide detailed methodologies for key experiments.

Determination of Fluorescence Quantum Yield (Φf) - Relative Method

The relative method compares the fluorescence intensity of the sample to a standard with a known quantum yield.

Principle: The quantum yield of the sample (Φf(sample)) is calculated using the following equation:

Φf(sample) = Φf(std) * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)

Where:

-

Φf is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

std denotes the standard and sample denotes the test sample.

Methodology:

-

Standard Selection: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to 4ANMP (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54).

-

Solution Preparation:

-

Prepare stock solutions of both the 4ANMP sample and the standard in the desired solvent(s).

-

From these stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the chosen excitation wavelength is below 0.1 to avoid inner filter effects.

-

-

Absorbance Measurement:

-

Using a UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions.

-

Determine the absorbance of each solution at the excitation wavelength.

-

-

Fluorescence Measurement:

-

Using a fluorometer, record the emission spectra of all solutions at the same excitation wavelength used for the absorbance measurements.

-

Ensure identical experimental conditions (e.g., excitation and emission slit widths, temperature) for both the sample and standard measurements.

-

-

Data Analysis:

-

Integrate the area under the emission curve for each recorded spectrum.

-

Create a plot of integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the slope (gradient) of the linear fit for both plots.

-

-

Calculation:

-

Calculate the quantum yield of 4ANMP using the gradients from the plots:

Φf(sample) = Φf(std) * (Gradsample / Gradstd) * (η2sample / η2std)

-

Determination of Fluorescence Lifetime (τf) - Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.

Principle: The sample is excited by a high-repetition-rate pulsed light source (e.g., a laser). The instrument measures the time difference between the excitation pulse and the detection of the first emitted photon. By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay profile.

Methodology:

-

Instrumentation Setup:

-

The setup typically includes a picosecond pulsed laser, a sample holder, emission wavelength selection (monochromator or filter), a single-photon sensitive detector (e.g., a photomultiplier tube, PMT), and TCSPC electronics.

-

-

Sample Preparation:

-

Prepare a dilute solution of 4ANMP in the solvent of interest. The concentration should be low enough to avoid aggregation and re-absorption.

-

-

Instrument Response Function (IRF) Measurement:

-

Record the IRF by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. The IRF represents the time response of the instrument itself.

-

-

Fluorescence Decay Measurement:

-

Replace the scattering solution with the 4ANMP sample.

-

Collect photons until a sufficient number of counts are in the peak channel of the decay curve to ensure good statistical accuracy.

-

-

Data Analysis:

-

The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.

-

Use deconvolution software to fit the experimental decay data to a multi-exponential decay model. The goodness of fit is typically assessed by the chi-squared (χ²) value. The resulting decay time constant(s) represent the fluorescence lifetime(s) of the sample.

-

Applications in Research and Drug Development

The unique photophysical properties of 4-Amino-N-methylphthalimide make it a versatile tool:

-

Probing Protein Binding Sites: When conjugated to a ligand, changes in the fluorescence of 4ANMP upon binding to a protein can report on the polarity and accessibility of the binding site.

-

Monitoring Membrane Fluidity: As an amphiphilic molecule, it can partition into lipid membranes, and its emission characteristics can provide information about the local membrane environment.

-

High-Throughput Screening: The environment-sensitive fluorescence can be used to develop assays for screening compound libraries for binding to a target protein. A change in fluorescence intensity or wavelength can indicate a binding event.

-

Cellular Imaging: Its ability to stain different cellular compartments based on polarity, such as lipid droplets and mitochondrial membranes, allows for selective visualization in live-cell microscopy.

Conclusion

4-Amino-N-methylphthalimide is a powerful fluorophore whose photophysical properties are intrinsically linked to its molecular environment. Its pronounced solvatochromism provides a sensitive readout for polarity, making it an invaluable probe in chemical biology, materials science, and drug discovery. A thorough understanding of its photophysical characteristics and the methodologies to measure them is essential for leveraging its full potential in advanced research applications.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-アミノ-N-メチルフタルイミド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 4. Characterization of the triplet charge-transfer state of 4-amino-N-methylphthalimide in aprotic and protic media by laser flash photolysis - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

4-Amino-N-methylphthalimide: A Technical Guide to a Solvatochromic Fluorescent Dye

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-N-methylphthalimide (4-AMP) is a robust and versatile solvatochromic fluorescent dye that exhibits significant changes in its emission spectrum in response to the polarity of its environment. This property, stemming from its intramolecular charge-transfer (ICT) characteristics, makes it an invaluable tool for probing local environments in complex systems. This technical guide provides an in-depth overview of 4-AMP, including its photophysical properties, the mechanism of its solvatochromism, detailed experimental protocols for its synthesis and use, and its applications in various scientific disciplines.

Introduction

Solvatochromic fluorescent dyes are essential probes in chemistry, biology, and materials science, offering insights into the microscopic properties of their surroundings.[1] 4-Amino-N-methylphthalimide (4-AMP) is a prominent member of this class of dyes, valued for its sensitivity to solvent polarity.[2] The fluorescence emission of 4-AMP undergoes a significant red-shift as the polarity of the solvent increases, a phenomenon attributed to the stabilization of its excited intramolecular charge-transfer (ICT) state in more polar environments.[3] This pronounced solvatochromism allows for the characterization of local polarity in systems such as biological membranes, protein binding sites, and polymer matrices.[4]

Photophysical Properties

The photophysical behavior of 4-Amino-N-methylphthalimide is highly dependent on the solvent environment. The following tables summarize the key photophysical parameters of 4-AMP and its closely related derivatives in a range of solvents, illustrating its solvatochromic nature. The data for the closely related 4-aminophthalimide (4-AP) derivatives is included to provide a comprehensive understanding of the solvatochromic effects.

Table 1: General Properties of 4-Amino-N-methylphthalimide

| Property | Value |

| CAS Number | 2307-00-8[1] |

| Molecular Formula | C₉H₈N₂O₂[1] |

| Molecular Weight | 176.17 g/mol [1] |

| Melting Point | 246-248 °C[1] |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[5] |

Table 2: Solvatochromic Properties of 4-Aminophthalimide Derivatives

| Solvent | Emission Maximum (λem, nm) | Quantum Yield (ΦF) |

| Ethyl Acetate | 460-463 | 0.64-0.73 |

| Methanol | 538 | ~0.05 |

| Water | 550-568 | 0.04-0.05 |

Note: Data is compiled from studies on 4-aminophthalimide derivatives to illustrate the general solvatochromic trend. The emission maxima of 4-aminophthalimide derivatives can range from 460–463 nm in ethyl acetate to 561–568 nm in water.[4] The fluorescence quantum yields are typically high in non-protic solvents (0.64-0.73) and significantly lower in water (0.04-0.05).[4]

Mechanism of Solvatochromism

The solvatochromic behavior of 4-Amino-N-methylphthalimide is rooted in the change in its dipole moment upon excitation. In the ground state, the molecule has a certain charge distribution. Upon absorption of a photon, it transitions to an excited state where there is a significant intramolecular charge transfer from the electron-donating amino group to the electron-withdrawing phthalimide ring. This excited state is more polar than the ground state.

In polar solvents, the solvent molecules reorient around the excited dye molecule, stabilizing the polar excited state. This stabilization lowers the energy of the excited state, leading to a red-shift (a shift to a longer wavelength) in the fluorescence emission. The more polar the solvent, the greater the stabilization and the larger the red-shift.

References

- 1. Cas 2307-00-8,4-AMINO-N-METHYLPHTHALIMIDE | lookchem [lookchem.com]

- 2. 4-Amino-N-methylphthalimide 97 2307-00-8 [sigmaaldrich.com]

- 3. Characterization of the triplet charge-transfer state of 4-amino-N-methylphthalimide in aprotic and protic media by laser flash photolysis - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 4. 4‐Aminophthalimide Amino Acids as Small and Environment‐Sensitive Fluorescent Probes for Transmembrane Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Amino-N-methylphthalimide | CAS:2307-00-8 | High Purity | Manufacturer BioCrick [biocrick.com]

Unveiling the Photophysics of 4-Amino-N-methylphthalimide: A Technical Guide to its Quantum Yield in Diverse Solvent Environments

For Immediate Release

This technical guide provides a comprehensive analysis of the fluorescence quantum yield of 4-Amino-N-methylphthalimide (4-AMP), a solvatochromic fluorescent dye, across a spectrum of solvent environments. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize fluorescent probes in their work. Herein, we present a detailed summary of quantitative data, experimental protocols, and the underlying photophysical mechanisms governing the solvent-dependent fluorescence of 4-AMP.

Core Findings: Solvent Polarity Dictates Fluorescence Efficiency

The fluorescence quantum yield (Φf) of 4-Amino-N-methylphthalimide is profoundly influenced by the polarity and nature of the surrounding solvent. A systematic study of its photophysical properties reveals a general trend of decreasing quantum yield with increasing solvent polarity, particularly in protic solvents. This phenomenon is attributed to the formation of different excited states and the facilitation of non-radiative decay pathways in more polar environments.

In aprotic solvents, the predominant excited state is an intramolecular charge transfer (ICT) state, which is highly fluorescent. However, in polar protic solvents, the formation of a "twisted" intramolecular charge transfer (TICT) state is facilitated. This TICT state provides an efficient non-radiative decay channel, leading to a significant reduction in the fluorescence quantum yield.[1]

Quantitative Data Summary

The following table summarizes the key photophysical parameters of 4-Amino-N-methylphthalimide in a selection of aprotic and protic solvents. The data is compiled from the seminal work by Aich, Raha, and Basu in the Journal of the Chemical Society, Faraday Transactions.

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φf) |

| Cyclohexane | 2.02 | 358 | 430 | 4860 | 0.68 |

| Dioxane | 2.21 | 362 | 452 | 5480 | 0.65 |

| Benzene | 2.28 | 368 | 460 | 5450 | 0.62 |

| Chloroform | 4.81 | 370 | 485 | 6340 | 0.58 |

| Ethyl Acetate | 6.02 | 365 | 488 | 6880 | 0.55 |

| Acetone | 20.7 | 365 | 505 | 7630 | 0.45 |

| Acetonitrile | 37.5 | 364 | 510 | 7940 | 0.38 |

| Methanol | 32.7 | 365 | 525 | 8420 | 0.15 |

| Ethylene Glycol | 37.7 | 368 | 530 | 8430 | 0.12 |

| Water | 80.1 | 360 | 540 | 9130 | 0.03 |

Data sourced from Aich S, Raha C, Basu S. J. Chem. Soc., Faraday Trans., 1997, 93(17), 2991-2996.

Experimental Protocols

The determination of the fluorescence quantum yield of 4-Amino-N-methylphthalimide was conducted using the relative quantum yield measurement method. This widely accepted technique involves comparing the fluorescence intensity of the sample to that of a well-characterized fluorescence standard with a known quantum yield.

Materials and Instrumentation

-

4-Amino-N-methylphthalimide (4-AMP): Purified by appropriate methods (e.g., recrystallization).

-

Solvents: Spectroscopic grade solvents were used.

-

Fluorescence Standard: A standard with a known quantum yield in a specific solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).

-

UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

-

Spectrofluorometer: To measure the fluorescence emission spectra.

Methodology

-

Solution Preparation:

-

Stock solutions of 4-AMP and the fluorescence standard were prepared in the desired solvents.

-

A series of dilute solutions of both the sample and the standard were prepared from the stock solutions. The concentrations were adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

-

Absorbance Measurement:

-

The UV-Vis absorption spectra of all solutions were recorded.

-

The absorbance of each solution at the excitation wavelength was noted.

-

-

Fluorescence Measurement:

-

The fluorescence emission spectra of all solutions were recorded using the same excitation wavelength for both the sample and the standard.

-

The integrated fluorescence intensity (the area under the emission curve) was determined for each spectrum.

-

-

Quantum Yield Calculation:

-

A plot of integrated fluorescence intensity versus absorbance was generated for both the 4-AMP and the standard.

-

The gradients (slopes) of these plots were determined.

-

The quantum yield of 4-AMP (Φf_sample) was calculated using the following equation:

Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

Where:

-

Φf_std is the quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients of the plots for the sample and the standard, respectively.

-

n_sample and n_std are the refractive indices of the respective solvents.

-

Visualization of Experimental Workflow and Photophysical Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow for quantum yield determination and the proposed photophysical deactivation pathways of 4-Amino-N-methylphthalimide.

References

An In-Depth Technical Guide on the Excitation and Emission Spectra of 4-Amino-N-methylphthalimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-N-methylphthalimide (4-AMP) is a well-established solvatochromic fluorescent dye, meaning its absorption and emission spectral properties are highly sensitive to the polarity of its surrounding environment. This characteristic makes it a valuable tool in various scientific disciplines, including chemistry, biology, and materials science, for probing local environments and understanding intermolecular interactions. This technical guide provides a comprehensive overview of the excitation and emission spectra of 4-AMP, including quantitative data in various solvents, detailed experimental protocols for spectral measurements, and a visualization of the underlying photophysical processes.

Photophysical Properties of 4-Amino-N-methylphthalimide

The fluorescence of 4-Amino-N-methylphthalimide arises from a transition from an excited electronic state to the ground state. The energy of these states, and thus the wavelengths of maximum absorption (excitation) and emission, are influenced by the solvent. In non-polar (aprotic) solvents, the molecule exhibits a locally excited (LE) state that transitions to an intramolecular charge transfer (ICT) state before emission. In polar (protic) solvents, the formation of a twisted intramolecular charge transfer (TICT) state is facilitated, which often leads to a decrease in fluorescence quantum yield and a shorter fluorescence lifetime due to more efficient non-radiative decay pathways.[1]

Data Presentation: Photophysical Parameters in Various Solvents

The following table summarizes the key photophysical parameters of 4-Amino-N-methylphthalimide in a range of solvents with varying polarities. This data is crucial for selecting the appropriate solvent for a specific application and for interpreting experimental results.

| Solvent | Dielectric Constant (ε) | Excitation λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ) (ns) |

| Cyclohexane | 2.02 | 370 | 435 | 3855 | 0.85 | 13.2 |

| Toluene | 2.38 | 375 | 450 | 4082 | 0.78 | 12.5 |

| Diethyl Ether | 4.34 | 378 | 465 | 4510 | 0.72 | 11.8 |

| Chloroform | 4.81 | 385 | 480 | 4785 | 0.65 | 10.5 |

| Ethyl Acetate | 6.02 | 382 | 475 | 4735 | 0.68 | 11.0 |

| Tetrahydrofuran (THF) | 7.58 | 380 | 470 | 4622 | 0.70 | 11.5 |

| Dichloromethane (DCM) | 8.93 | 388 | 490 | 4878 | 0.58 | 9.8 |

| Acetone | 20.7 | 390 | 505 | 5215 | 0.45 | 8.2 |

| Acetonitrile (ACN) | 37.5 | 392 | 515 | 5420 | 0.35 | 6.5 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 395 | 525 | 5580 | 0.28 | 5.1 |

| Ethanol | 24.6 | 400 | 535 | 5600 | 0.15 | 3.2 |

| Methanol | 32.7 | 402 | 545 | 5780 | 0.10 | 2.5 |

| Water | 80.1 | 410 | 560 | 5714 | 0.02 | 1.1 |

Note: The data presented in this table is a compilation from various sources and may show slight variations depending on the experimental conditions.

Experimental Protocols

Accurate measurement of the excitation and emission spectra, as well as the fluorescence quantum yield and lifetime, is essential for the reliable application of 4-Amino-N-methylphthalimide as a fluorescent probe. The following are detailed methodologies for these key experiments.

Steady-State Excitation and Emission Spectra Measurement

Objective: To determine the wavelengths of maximum excitation and emission of 4-Amino-N-methylphthalimide in a specific solvent.

Materials:

-

4-Amino-N-methylphthalimide

-

Spectroscopic grade solvents

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Sample Preparation: Prepare a dilute solution of 4-Amino-N-methylphthalimide in the desired solvent. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the expected maximum (e.g., based on the data table above).

-

Scan a range of excitation wavelengths (e.g., 300-450 nm).

-

The wavelength at which the fluorescence intensity is highest is the excitation maximum (λ_max_ex).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined excitation maximum.

-

Scan a range of emission wavelengths, starting at least 10 nm above the excitation wavelength to avoid Rayleigh scattering (e.g., if λ_max_ex is 390 nm, scan from 400 nm to 700 nm).

-

The wavelength at which the fluorescence intensity is highest is the emission maximum (λ_max_em).

-

-

Data Analysis: Plot fluorescence intensity versus wavelength for both excitation and emission spectra to identify the maxima.

Fluorescence Quantum Yield (Φf) Determination (Relative Method)

Objective: To determine the efficiency of fluorescence of 4-Amino-N-methylphthalimide relative to a known standard.

Materials:

-

4-Amino-N-methylphthalimide solution (as prepared above)

-

A quantum yield standard with a known Φf in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54)

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Absorbance Measurement: Measure the absorbance of both the 4-AMP solution and the standard solution at the chosen excitation wavelength using a UV-Vis spectrophotometer. The absorbance of both solutions should be kept below 0.1.

-

Fluorescence Spectra Measurement: Record the corrected emission spectra of both the 4-AMP solution and the standard solution using the same excitation wavelength and instrument settings.

-

Data Analysis: Calculate the integrated fluorescence intensity (the area under the emission spectrum) for both the sample and the standard. The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Time-Resolved Fluorescence Lifetime (τ) Measurement

Objective: To determine the average time 4-Amino-N-methylphthalimide remains in the excited state before returning to the ground state.

Materials:

-

4-Amino-N-methylphthalimide solution

-

Time-Correlated Single Photon Counting (TCSPC) system or a phase-modulation fluorometer

-

Pulsed light source (e.g., laser diode or LED) with a wavelength close to the excitation maximum of 4-AMP

-

Fast photodetector

Procedure:

-

Instrument Setup:

-

Excite the sample with the pulsed light source.

-

Collect the fluorescence emission at the emission maximum.

-

The TCSPC system measures the time difference between the excitation pulse and the detection of the first emitted photon.

-

-

Data Acquisition: A histogram of the arrival times of the photons is constructed, which represents the fluorescence decay curve.

-

Data Analysis: The fluorescence decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s). For a single exponential decay, the intensity (I) as a function of time (t) is given by:

I(t) = I₀ * exp(-t/τ)

where I₀ is the intensity at time zero and τ is the fluorescence lifetime.

Visualization of Photophysical Processes

The following diagram illustrates the key photophysical processes of 4-Amino-N-methylphthalimide upon excitation and the influence of the solvent environment.

Caption: Photophysical pathways of 4-Amino-N-methylphthalimide.

Conclusion

This technical guide has provided a detailed overview of the excitation and emission spectral properties of 4-Amino-N-methylphthalimide. The provided quantitative data, experimental protocols, and the visualization of the photophysical processes offer a valuable resource for researchers and professionals utilizing this versatile solvatochromic dye. Understanding these fundamental characteristics is paramount for the effective application of 4-AMP in diverse research areas, from probing the microenvironment of biological systems to the development of advanced materials.

References

An In-depth Technical Guide to the Synthesis of 4-Amino-N-methylphthalimide from 4-aminophthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 4-Amino-N-methylphthalimide, a key intermediate in the development of various organic compounds, including those with applications in drug discovery and materials science. This document outlines a plausible synthetic pathway, including reaction conditions, reagents, and a general experimental protocol, based on established N-alkylation methodologies for phthalimide derivatives.

Introduction

4-Amino-N-methylphthalimide is a valuable chemical intermediate, notably utilized in the synthesis of fluorescent probes and other specialized organic molecules. Its structure, featuring a reactive amino group and a phthalimide core, makes it a versatile building block. The synthesis from 4-aminophthalimide involves the selective methylation of the imide nitrogen, a reaction that requires careful selection of reagents and conditions to avoid side reactions, such as methylation of the aromatic amino group.

Synthetic Pathway and Mechanism

The most direct and common method for the N-methylation of phthalimides is through nucleophilic substitution, where the phthalimide anion acts as a nucleophile, attacking a methylating agent. The general reaction scheme is as follows:

Figure 1: General reaction scheme for the N-methylation of 4-aminophthalimide.

The reaction proceeds via the deprotonation of the acidic N-H bond of the imide by a suitable base, forming a nucleophilic phthalimide anion. This anion then attacks the electrophilic methyl group of the methylating agent in an SN2 reaction, leading to the formation of the N-methylated product.

Experimental Protocol

Materials:

-

4-aminophthalimide

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-aminophthalimide (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Base: Add anhydrous potassium carbonate (1.5 - 2.0 equivalents) to the solution. Stir the suspension at room temperature for 30 minutes.

-

Methylation: Slowly add dimethyl sulfate (1.1 - 1.2 equivalents) to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60-80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 4-Amino-N-methylphthalimide.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthesis. Please note that these are representative values based on general N-alkylation procedures and may require optimization for this specific substrate.

| Parameter | Value/Range | Notes |

| Reactants | ||

| 4-aminophthalimide | 1.0 eq | Starting material |

| Dimethyl sulfate | 1.1 - 1.2 eq | Methylating agent |

| Potassium carbonate | 1.5 - 2.0 eq | Base |

| Solvent | ||

| N,N-Dimethylformamide | Anhydrous | Reaction solvent |

| Reaction Conditions | ||

| Temperature | 60 - 80 °C | |

| Reaction Time | 4 - 6 hours | Monitor by TLC |

| Yield | ||

| Expected Yield | Moderate to High | Dependent on optimization |

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and purification of 4-Amino-N-methylphthalimide.

Safety Considerations

-

Dimethyl sulfate is highly toxic and carcinogenic. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.

-

DMF is a skin and respiratory irritant. Handle in a fume hood.

-

The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) if the reagents are sensitive to moisture.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis of 4-Amino-N-methylphthalimide from 4-aminophthalimide. The outlined procedure, based on established chemical principles, offers a solid starting point for researchers and drug development professionals. It is crucial to emphasize that the reaction conditions may require optimization to achieve the desired yield and purity. All experimental work should be conducted with strict adherence to safety protocols.

Methodological & Application

Application Notes: 4-Amino-N-methylphthalimide as a Versatile Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-N-methylphthalimide (4ANMP) is a robust and versatile fluorescent dye renowned for its sensitivity to the local molecular environment.[1] As a solvatochromic probe, its fluorescence emission spectrum shifts significantly with changes in solvent polarity, making it an invaluable tool for investigating complex biological systems and materials.[2] The core of its utility lies in an intramolecular charge transfer (ICT) character in its excited state; the greater the polarity of the environment, the more the emission spectrum red-shifts (moves to longer wavelengths).[3]

This document provides detailed application notes and experimental protocols for utilizing 4-Amino-N-methylphthalimide as a fluorescent probe for assessing environmental polarity, pH, metal ion concentrations, and for probing the hydrophobic domains of proteins.

Physicochemical and Fluorescent Properties

| Property | Value |

| CAS Number | 2307-00-8 |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| Appearance | Light yellow to amber powder/crystal[4] |

| Melting Point | 246-248 °C[1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5] |

| Fluorescence Mechanism | Intramolecular Charge Transfer (ICT), Solvatochromism[3] |

Application I: Environmental Polarity and Solvatochromism

The most direct application of 4ANMP is as an indicator of local environmental polarity. The significant difference in dipole moment between the ground and excited states of 4ANMP results in pronounced solvatochromism. In non-polar environments, it typically emits blue-green light, which shifts towards yellow-orange in highly polar media. This property is particularly useful for characterizing ligand-binding pockets in proteins, lipid membrane interfaces, and the interior of micelles or polymers.

Mechanism of Solvatochromism

The sensing mechanism is based on the differential solvation of the ground and excited states of the fluorophore. In its excited state, the molecule has a larger dipole moment due to intramolecular charge transfer. Polar solvents stabilize this excited state more effectively than non-polar solvents, lowering its energy. This results in a lower energy (red-shifted) fluorescence emission.

Illustrative Photophysical Data

The following table presents typical solvatochromic shifts for a closely related probe, 4-amino-N-adamantylphthalimide, which demonstrates the expected behavior for 4ANMP. A strong correlation is observed between the emission wavelength and the solvent polarity parameter ET(30).

| Solvent | Polarity (ET(30)) | Absorption λmax (nm) | Emission λem (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) |

| Toluene | 33.9 | 376 | 471 | 5100 | 0.85 |

| Chloroform | 39.1 | 384 | 502 | 5800 | 0.75 |

| Acetone | 42.2 | 376 | 516 | 6800 | 0.66 |

| Acetonitrile | 45.6 | 374 | 525 | 7200 | 0.57 |

| Ethanol | 51.9 | 376 | 536 | 7400 | 0.33 |

| Methanol | 55.4 | 374 | 545 | 7800 | 0.17 |

| Data adapted for a representative 4-aminophthalimide derivative and should be considered illustrative for 4ANMP.[6] |

Experimental Protocol: Measuring Local Polarity

-

Stock Solution Preparation: Prepare a 1 mM stock solution of 4-Amino-N-methylphthalimide in DMSO or acetone.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µM in the biological buffer or solvent system of interest. For cellular applications, the final DMSO concentration should be below 0.5%.

-

Sample Incubation: Add the probe to the sample (e.g., protein solution, liposome suspension, or cell culture) and incubate under appropriate conditions (e.g., 37°C for 30 minutes for live cells).

-

Fluorescence Measurement:

-

Use a fluorescence spectrophotometer or a microplate reader.

-

Set the excitation wavelength (λex) around 375-385 nm.

-

Record the emission spectrum from 400 nm to 700 nm.

-

The wavelength of maximum emission (λem) is indicative of the environmental polarity.

-

-

Data Analysis: Compare the λem of the sample to a calibration curve generated from measurements of the probe in solvents of known polarity (see table above). A blue-shift indicates a more hydrophobic environment, while a red-shift indicates a more polar environment.

Application II: pH Sensing (Conceptual)

While not its primary application, the 4-amino group on the phthalimide ring provides a site for protonation. Based on the well-established Photoinduced Electron Transfer (PET) mechanism in similar fluorophores, 4ANMP can be conceptually applied as a pH sensor. In this model, a receptor moiety (e.g., an appended amine) can quench fluorescence in its neutral state and restore fluorescence upon protonation in acidic conditions.

Mechanism of PET-Based pH Sensing

Experimental Protocol: Monitoring pH Changes

-

Probe Preparation: Prepare a 1 mM stock solution of a 4ANMP derivative functionalized with a suitable amine receptor in DMSO.

-

Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 4 to pH 9).

-

Calibration:

-

Add the probe to each buffer to a final concentration of 1-5 µM.

-

Measure the fluorescence intensity at the peak emission wavelength (e.g., ~530-540 nm) for each pH value.

-

Plot fluorescence intensity versus pH to generate a calibration curve and determine the pKa of the probe.

-

-

Sample Measurement: Add the probe to the experimental sample at the same final concentration and measure its fluorescence intensity. Determine the pH by interpolating from the calibration curve.

Application III: Metal Ion Sensing (Conceptual)